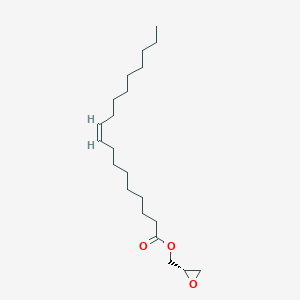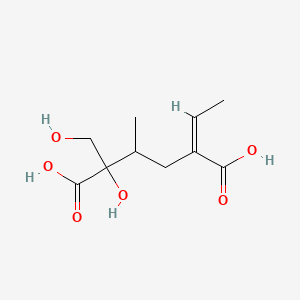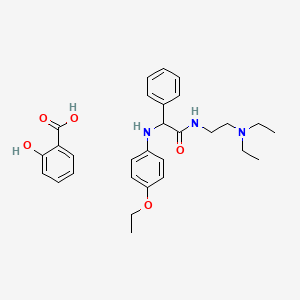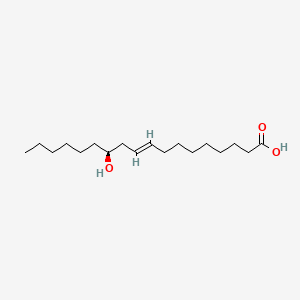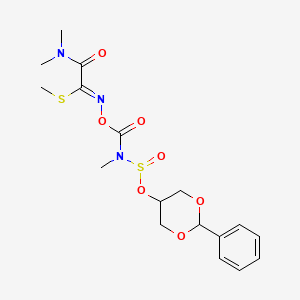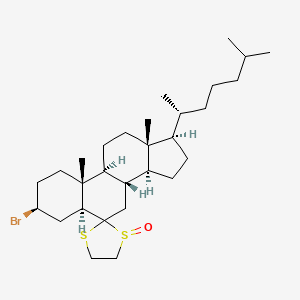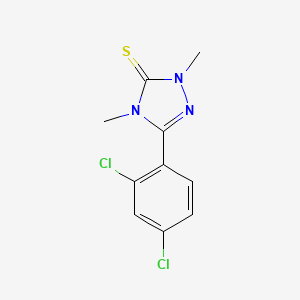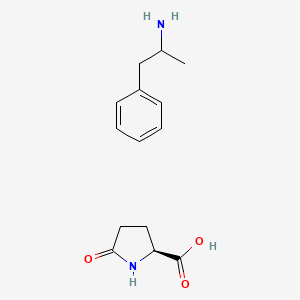
Einecs 300-803-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 300-803-9, also known as ProClin 300, is a widely used preservative in various industries, particularly in the field of diagnostics. It is known for its broad-spectrum antimicrobial activity, which makes it effective against bacteria, fungi, and yeasts. The compound is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ProClin 300 involves the preparation of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolin-3-one. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, ProClin 300 is produced in large quantities using batch or continuous production methods. The process involves the precise mixing of the active ingredients with other components, such as modified glycol and alkyl carboxylate, to create a stable and effective preservative solution. The final product is then subjected to rigorous quality control measures to ensure consistency and efficacy .
化学反応の分析
Types of Reactions: ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antimicrobial activity.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed: The major products formed from these reactions are the active antimicrobial agents, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are responsible for the broad-spectrum antimicrobial activity of ProClin 300 .
科学的研究の応用
ProClin 300 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology, it is employed in cell culture media and other biological preparations to maintain sterility. In medicine, ProClin 300 is used in diagnostic reagents and kits to extend their shelf life and ensure accurate results. In industry, it is utilized in the formulation of paints, coatings, and adhesives to prevent microbial growth and degradation .
作用機序
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial metabolic pathways. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the microbial cell membranes and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the rapid loss of ATP production and vital cellular functions, ultimately causing cell death .
類似化合物との比較
Similar Compounds: Some similar compounds to ProClin 300 include other isothiazolone-based preservatives such as ProClin 150 and ProClin 950. These compounds also exhibit broad-spectrum antimicrobial activity and are used in similar applications.
Uniqueness: What sets ProClin 300 apart from its counterparts is its exceptional stability and compatibility with a wide range of enzymes and diagnostic assay indicators. It is effective at very low concentrations and does not inhibit antibody binding, making it an ideal choice for use in sensitive diagnostic applications .
特性
CAS番号 |
93963-60-1 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
(2S)-5-oxopyrrolidine-2-carboxylic acid;1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C5H7NO3/c1-8(10)7-9-5-3-2-4-6-9;7-4-2-1-3(6-4)5(8)9/h2-6,8H,7,10H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChIキー |
ABJBJEPRFKUEMJ-HVDRVSQOSA-N |
異性体SMILES |
CC(CC1=CC=CC=C1)N.C1CC(=O)N[C@@H]1C(=O)O |
正規SMILES |
CC(CC1=CC=CC=C1)N.C1CC(=O)NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



